Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-
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Overview
Description
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[55]undec-1-yl]- is a complex organic compound characterized by the presence of trifluoromethyl and diazaspiro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- typically involves multi-step organic reactions. The process begins with the formation of the diazaspiro core, followed by the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoroacetic anhydride and benzylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The diazaspiro core may interact with specific binding sites, modulating the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2,2,2-trifluoro-: Shares the trifluoromethyl group but lacks the diazaspiro structure.
Phenyl trifluoromethyl ketone: Similar in having the trifluoromethyl group but differs in overall structure.
Uniqueness
Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]- is unique due to its combination of the trifluoromethyl group and the diazaspiro core. This combination imparts distinct chemical properties and potential biological activities not found in simpler analogs.
Properties
IUPAC Name |
1-(9-benzyl-1,9-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O/c19-18(20,21)16(24)23-11-5-4-8-17(23)9-12-22(13-10-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYXEDAQKNSIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2(C1)CCN(CC2)CC3=CC=CC=C3)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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